molecular formula C20H20N2O4S B4156551 Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate

Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate

Cat. No.: B4156551
M. Wt: 384.5 g/mol
InChI Key: GLRIOZVRDWYPQD-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrobenzoxazoles, halobenzoxazoles.

Scientific Research Applications

Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the thioether group can interact with thiol groups in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)butanoyl]amino}benzoate is unique due to its specific structural features, such as the combination of a benzoxazole ring with a thioether and an amide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzoxazol-2-ylsulfanyl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-3-17(27-20-22-15-7-5-6-8-16(15)26-20)18(23)21-14-11-9-13(10-12-14)19(24)25-4-2/h5-12,17H,3-4H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRIOZVRDWYPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate
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Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate
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Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate
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Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate
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Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate
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Ethyl 4-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}benzoate

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